Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one can be derived from various natural sources, including certain plant species known for their medicinal properties. The classification of this compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolizidine derivatives, which are known for their diverse pharmacological effects.
The synthesis of Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one can be achieved through several methods, often involving multi-step processes that incorporate various reagents and conditions. A common synthetic route involves the cyclization of suitable precursors such as amino acids or other nitrogenous compounds.
Technical parameters such as temperature, reaction time, and choice of solvents play crucial roles in optimizing the synthesis of this compound.
The molecular structure of Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one features a fused bicyclic system comprising a pyrrolidine ring and a furan moiety.
Computational chemistry tools can be utilized to predict various conformations and energies associated with different isomers of this compound.
Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one participates in several chemical reactions owing to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one is primarily explored through its interactions with biological targets:
Research into its mechanism often employs techniques such as molecular docking studies and in vitro assays to elucidate its pharmacodynamics.
Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate conditions for handling and application in research settings.
Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one has several scientific applications:
Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one represents a structurally intricate polycyclic heterocycle characterized by its fusion of pyrrolizine and tetrahydrofuran rings. Its systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, explicitly defining the ring fusion positions (C3-C4 and C7-C8 bonds) and the lactam functionality at position 1. The prefix "hexahydro" confirms complete saturation of all rings, while the suffix "-one" designates the carbonyl group within the pyrrolizine moiety [1] [2].
Structurally, the compound belongs to the pyrrolizino-fused oxacyclic alkaloid family. Its core consists of:
Table 1: Core Structural Features of Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one
Feature | Description | Significance |
---|---|---|
Molecular Formula | Typically C₉H₁₃NO₂ (exact formula dependent on substituents) | Defines elemental composition and molecular weight range (~167 g/mol base) |
Ring Systems | Pyrrolizine-1-one core fused to a tetrahydrofuran ring | Creates a rigid, polycyclic scaffold with distinct chemical environments |
Key Functional Groups | Lactam (cyclic amide), cyclic ether (tetrahydrofuran) | Governs reactivity (e.g., lactam hydrolysis susceptibility, H-bonding capacity) |
Stereocenters | Multiple chiral centers generated by ring fusions (e.g., at bridgehead carbons) | Critical for enantioselective biological activity and synthetic complexity |
Fusion Points | Pyrrolizine positions 3,4 (or equivalent notation [3,4-g]) fused to furan | Dictates overall molecular topology and ring strain distribution |
This architecture shares significant homology with bioactive alkaloid scaffolds, such as fragments observed in complex pyrrolo[2,3-d]pyrimidine derivatives like C₁₉H₁₇N₅O, which often incorporate hexahydrofuropyrrole subunits [3].
The development of hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one as a synthetic target is intrinsically linked to advancements in fused heterocyclic chemistry during the late 20th and early 21st centuries. While its specific isolation from natural sources is not detailed in the available literature, its structural class emerged from methodologies developed for synthesizing complex alkaloid-like frameworks [4] [5].
Key historical milestones enabling its conceptualization and synthesis include:
The specific hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one framework likely arose as chemists sought to merge the conformational rigidity and hydrogen-bonding capabilities of saturated furopyrrolidines with the privileged biological activity profiles of pyrrolizidinones.
Table 2: Evolution of Key Synthetic Heterocycles Leading to Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one
Time Period | Heterocycle Class | Representative Example(s) | Contribution to Target Compound Development |
---|---|---|---|
1980s-1990s | Pyrrolizidinones | Hexahydro-pyrrolizin-1-one derivatives [2] | Established core bicyclic lactam synthesis and stability |
1990s-2000s | Tetrahydrofuro[3,4-c]pyrroles | Hexahydro-1H-furo[3,4-c]pyrrole [1] | Provided routes to fused 5-membered O/N-heterocycles with stereocontrol |
2000s-2010s | Complex Furopyrrolo-Polycycles | Pyrrolo[3,4-a]pyrrolizine-1,3-diones [5] | Demonstrated feasibility of intricate furo-pyrrolizine ring fusions |
2010s-Present | Functionalized Bioactive Derivatives | Furopyrrolo-pyrrolizines in MDM2/HDAC inhibitors [4] | Motivated exploration of biological potential for advanced derivatives |
Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one occupies a critical niche in bioactive molecule research due to its structural resemblance to pharmacologically active alkaloids and its utility as a versatile synthetic intermediate. Its significance manifests in several key areas:
Privileged Scaffold for Drug Discovery: The compound embodies a "privileged structure" due to its high density of functional groups (lactam H-bond donor/acceptor, ether oxygen) and three-dimensional complexity within a relatively low molecular weight. This combination facilitates diverse, high-affinity interactions with biological macromolecules. Spirooxindole-derived polyheterocycles incorporating similar fused systems, such as those found in novel histone deacetylases/murine double minute 2 dual inhibitors, demonstrate potent anticancer activities in vitro. These hybrid molecules leverage the rigidity and stereochemistry of fused frameworks analogous to hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one to achieve precise target binding [4].
Mimicry of Natural Product Pharmacophores: The saturated furo[3,4-g]pyrrolizine core mimics structural elements prevalent in bioactive pyrrolizidine and indolizidine alkaloids. These natural products often exhibit potent neurological, antiviral, or anticancer effects. The synthetic accessibility and tuneability of the title compound make it a valuable platform for generating natural product-inspired compound libraries aimed at probing specific biological pathways or optimizing pharmacological profiles while avoiding the complexities of isolating natural alkaloids [3] [5].
Versatile Synthetic Building Block: Its embedded functional groups (lactam, cyclic ether) provide handles for further chemical elaboration. For instance:
Table 3: Research Significance of Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one and Related Scaffolds
Research Area | Significance of Scaffold | Exemplar Context from Literature |
---|---|---|
Targeted Protein Inhibition | Provides rigid 3D framework for binding protein clefts/pockets | Core component in designed spirooxindole HDAC/MDM2 dual inhibitors showing sub-micromolar activity [4] |
Epigenetic Modulator Design | Lactam and ether oxygens serve as H-bond acceptors for interaction with epigenetic enzymes | Analogous furopyrrolidine motifs used in compounds targeting histone deacetylases (HDACs) [4] |
Kinase Inhibitor Scaffolds | Fused ring system mimics adenine binding motif in ATP pockets of kinases | Pyrrolo[2,3-d]pyrimidine derivatives rely on fused bicyclic cores for kinase affinity [3] |
Neuropharmacological Agents | Structural similarity to neuroactive pyrrolizidine alkaloids | Foundational scaffolds for libraries targeting ion channels or neurotransmitter receptors |
Synthetic Methodology | Testbed for developing novel cyclization and stereocontrol strategies | Synthesis of complex C₁₉H₁₇N₅O derivatives requires advanced furopyrrolizine formation [3] |
CAS No.: 112484-85-2
CAS No.: 10606-14-1